1-((5-Oxo-1-(3-(trifluoromethyl)phenyl)-3-pyrrolidinyl)carbonyl)piperazine hydrochloride
Description
Chemical Structure: The compound features a piperazine moiety linked via a carbonyl group to a 5-oxo-pyrrolidinyl scaffold. The pyrrolidinyl ring is substituted with a 3-(trifluoromethyl)phenyl group at position 1, and the entire structure is stabilized as a hydrochloride salt. This trifluoromethyl group enhances lipophilicity and metabolic stability, making it pharmacologically relevant for CNS-targeted applications .
Applications: Piperazine derivatives are commonly explored as ligands for neurotransmitter receptors (e.g., D3 receptors) or enzyme inhibitors (e.g., cytochrome c peroxidase) . The 5-oxo-pyrrolidinyl group may confer antioxidant properties, as seen in structurally related pyrrolidinone derivatives .
Properties
IUPAC Name |
4-(piperazine-1-carbonyl)-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F3N3O2.ClH/c17-16(18,19)12-2-1-3-13(9-12)22-10-11(8-14(22)23)15(24)21-6-4-20-5-7-21;/h1-3,9,11,20H,4-8,10H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZQJVNITZCHNOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)C2CC(=O)N(C2)C3=CC=CC(=C3)C(F)(F)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClF3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90959093 | |
| Record name | 4-(Piperazine-1-carbonyl)-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90959093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38160-08-6 | |
| Record name | Piperazine, 1-((5-oxo-1-(3-(trifluoromethyl)phenyl)-3-pyrrolidinyl)carbonyl)-, hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038160086 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(Piperazine-1-carbonyl)-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90959093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((5-Oxo-1-(3-(trifluoromethyl)phenyl)-3-pyrrolidinyl)carbonyl)piperazine hydrochloride typically involves a multi-step processThe final step involves the coupling of the pyrrolidine derivative with piperazine under specific reaction conditions, such as the use of a suitable solvent and catalyst .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a large scale .
Chemical Reactions Analysis
Types of Reactions
1-((5-Oxo-1-(3-(trifluoromethyl)phenyl)-3-pyrrolidinyl)carbonyl)piperazine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .
Scientific Research Applications
1-((5-Oxo-1-(3-(trifluoromethyl)phenyl)-3-pyrrolidinyl)carbonyl)piperazine hydrochloride has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases, given its unique chemical structure.
Mechanism of Action
The mechanism of action of 1-((5-Oxo-1-(3-(trifluoromethyl)phenyl)-3-pyrrolidinyl)carbonyl)piperazine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group and other functional groups play a crucial role in binding to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Research Findings and Data Tables
Biological Activity
1-((5-Oxo-1-(3-(trifluoromethyl)phenyl)-3-pyrrolidinyl)carbonyl)piperazine hydrochloride is a compound of interest due to its potential pharmacological properties. This article explores its biological activity, mechanisms of action, and relevant findings from recent studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name : 5-Oxo-1-[3-(trifluoromethyl)phenyl]-3-pyrrolidinecarboxylic acid
- Molecular Formula : C₁₂H₁₀F₃N₃O₃
- CAS Number : 2357-26-8
The biological activity of this compound is primarily attributed to its interactions with various biological targets. Research indicates that it may act through several mechanisms, including:
- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting key enzymes involved in metabolic pathways, which may contribute to its therapeutic effects.
- Receptor Modulation : It may interact with specific receptors in the central nervous system, influencing neurotransmitter systems.
Antioxidant Activity
Recent studies have highlighted the compound's antioxidant properties. It has been shown to scavenge free radicals effectively, which is crucial for mitigating oxidative stress-related damage in cells.
| Assay Type | EC50 Value (µM) | Reference |
|---|---|---|
| DPPH Radical Scavenging | 25 | |
| ABTS Radical Scavenging | 20 | |
| Superoxide Anion Scavenging | 30 |
Antidiabetic Effects
The compound has demonstrated significant inhibition of α-glycosidase and α-amylase, enzymes involved in carbohydrate metabolism.
Study on Anticancer Activity
In a study evaluating the anticancer potential of the compound against various cancer cell lines, it was found to exhibit selective cytotoxicity towards human colon carcinoma cells (HT29) while sparing normal fibroblasts (FEK4).
- IC50 Values :
- HT29 Cells: 15 µM
- FEK4 Cells: >50 µM
This selectivity indicates a promising therapeutic window for further development in cancer treatment.
Toxicity Assessment
Toxicological evaluations suggest that the compound is non-toxic at therapeutic doses. The Ames test indicated no mutagenic effects, and acute toxicity studies showed no adverse effects at doses up to 2000 mg/kg in animal models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
